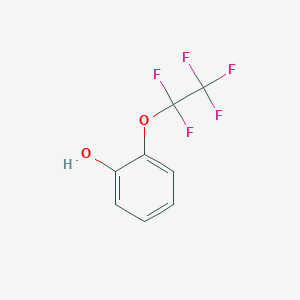
2-(1,1,2,2,2-Pentafluoroethoxy)phenol
Übersicht
Beschreibung
2-(1,1,2,2,2-Pentafluoroethoxy)phenol, also known as PFE, is a chemical compound with the molecular formula C8H5F5O2. It is a white crystalline solid that is used in various scientific research applications. PFE is a highly fluorinated compound that contains a phenol group and an ether linkage. It is a derivative of phenol and is used as a building block in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Catalyst Systems for Polymerization
Catalyst Systems for Alkene Polymerization
2-(1,1,2,2,2-Pentafluoroethoxy)phenol derivatives have been explored as cocatalysts in alkene polymerization reactions. Pentafluorophenoxy alumoxane, for instance, is utilized in combination with metallocene complexes, offering an innovative approach to catalyst systems for polymer production. This highlights the compound's significant role in enhancing the efficiency and effectiveness of polymerization processes (Kissin, 2004).
Sensing Applications
Fluorescent Probes for Sensing pH and Metal Cations
Derivatives of 2-(1,1,2,2,2-Pentafluoroethoxy)phenol have been applied in the development of fluorescent probes for sensing pH changes and detecting specific metal cations. This application is crucial for various fields, including biochemistry and environmental science, where accurate detection and measurement of pH and metal ion concentrations are required (Tanaka et al., 2001).
Environmental Monitoring and Remediation
Characterization of Pesticides and Metabolites
The compound's derivatives have been used in the derivatization of phenols and pesticides for their detection and characterization through gas chromatography and mass spectrometry. This demonstrates the compound's utility in environmental monitoring and the study of pesticide exposure and metabolism in biological systems (Cline et al., 1990).
Biomedical Engineering
Nanotechnology and Biomedicine
In the realm of nanotechnology, phenolic compounds, including 2-(1,1,2,2,2-Pentafluoroethoxy)phenol, are pivotal for creating nanomaterials with potential biomedical applications. This includes biosensing, bioimaging, and disease treatment, underscoring the compound's impact on advancing healthcare technologies (Wu et al., 2021).
Material Science
Microbial Synthesis of Polyhydroxyalkanoates
Research has also focused on the microbial synthesis of polyhydroxyalkanoates (PHAs) with fluorinated phenoxy side groups. This work demonstrates the feasibility of producing biopolymers with unique properties, such as increased crystallinity and thermal stability, from renewable resources (Takagi et al., 2004).
Advanced Material Applications
Enhancing Electrochemical Interphases
The study of (phenoxy)Pentafluorocyclotriphosphazene N3P3(OPh)F5 as a bifunctional additive in electrolytes for LiCoO2 cathodes has shown significant improvements in both electrochemical performance and thermal stability. This application is critical for developing safer and more efficient batteries (Ji et al., 2017).
Eigenschaften
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O2/c9-7(10,11)8(12,13)15-6-4-2-1-3-5(6)14/h1-4,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSDGHAFJLPUNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381666 | |
| Record name | 2-(1,1,2,2,2-pentafluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1,2,2,2-Pentafluoroethoxy)phenol | |
CAS RN |
60702-00-3 | |
| Record name | 2-(1,1,2,2,2-pentafluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



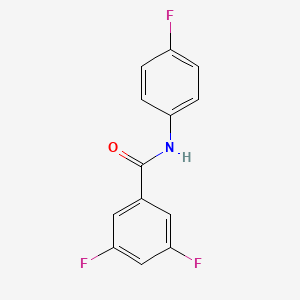
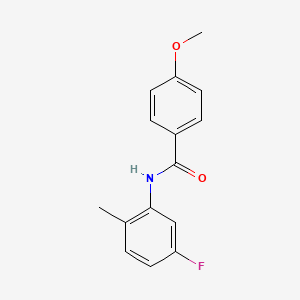
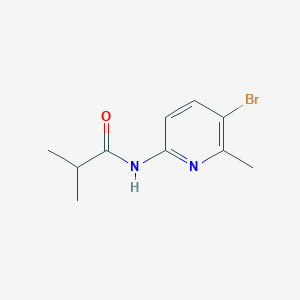
![N-[4-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide](/img/structure/B1621019.png)
![4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B1621021.png)
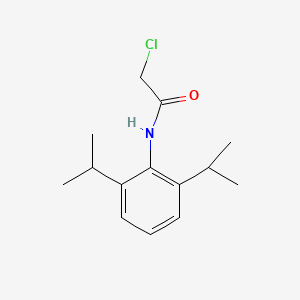
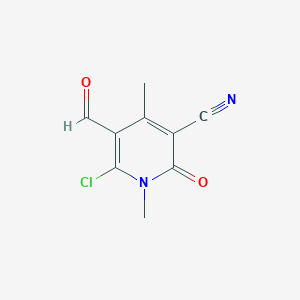
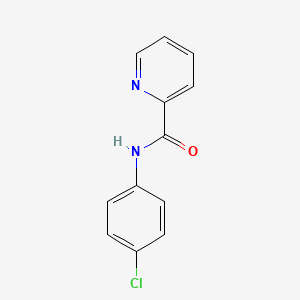
![3-({[2-(Trifluoromethyl)anilino]carbothioyl}amino)propanoic acid](/img/structure/B1621029.png)
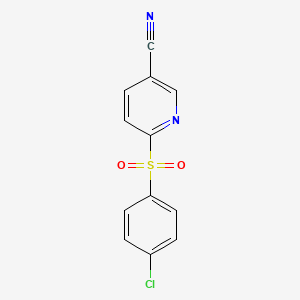
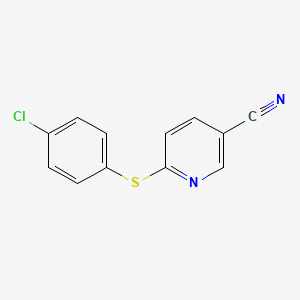
![Tert-butyl n-[(4-butyl-5-mercapto-4h-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1621035.png)
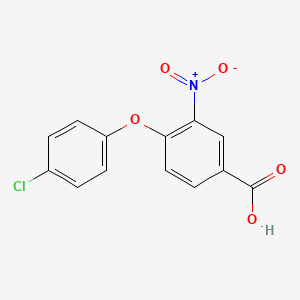
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenecarbonitrile](/img/structure/B1621039.png)